molecular formula C6H9ClO2 B15356961 2-Cyclopropylethyl carbonochloridate

2-Cyclopropylethyl carbonochloridate

Cat. No.: B15356961
M. Wt: 148.59 g/mol
InChI Key: CRIRLBRCPMTHFY-UHFFFAOYSA-N
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Description

2-Cyclopropylethyl carbonochloridate is a reactive organic compound characterized by a cyclopropane ring attached to an ethyl group, which is further linked to a carbonochloridate (Cl-CO-O-) functional group. This structure confers high electrophilicity to the carbonyl carbon, making it a potent acylating agent in organic synthesis. Carbonochloridates are widely used as intermediates for introducing acyl groups into target molecules, particularly in pharmaceuticals and agrochemicals. The cyclopropane moiety introduces steric and electronic effects that may modulate reactivity and stability compared to linear or aromatic analogs .

The ethyl spacer between the cyclopropane and reactive group may reduce ring strain effects compared to directly fused cyclopropane-carbonyl systems .

Properties

Molecular Formula

C6H9ClO2

Molecular Weight

148.59 g/mol

IUPAC Name

2-cyclopropylethyl carbonochloridate

InChI

InChI=1S/C6H9ClO2/c7-6(8)9-4-3-5-1-2-5/h5H,1-4H2

InChI Key

CRIRLBRCPMTHFY-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCOC(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclopropylethyl carbonochloridate can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropylmethyl alcohol with chloroformate esters under controlled conditions. The reaction typically requires a catalyst, such as a strong base, and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of 2-Cyclopropylethyl carbonochloridate may involve large-scale reactions using specialized reactors. The process is optimized to ensure high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylethyl carbonochloridate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of 2-Cyclopropylethyl carbonochloridate can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield alcohols or amines.

  • Substitution: Substitution reactions can produce esters, amides, or other derivatives.

Scientific Research Applications

2-Cyclopropylethyl carbonochloridate is utilized in various scientific research applications:

  • Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of cyclopropyl-containing compounds.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Cyclopropylethyl carbonochloridate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its cyclopropyl group can influence the reactivity and stability of the compound, affecting its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of 2-cyclopropylethyl carbonochloridate can be contextualized by comparing it to the following analogs:

Cyclopropane Carbonyl Chloride (CAS: 1219794-96-3)

  • Molecular Formula : C₄H₅ClO
  • Key Structural Feature : Cyclopropane ring directly bonded to the carbonyl chloride group.
  • Reactivity : The absence of an ethyl spacer increases ring strain, enhancing electrophilicity and susceptibility to nucleophilic attack. This compound is more reactive in acyl transfer reactions but less stable under ambient conditions due to heightened moisture sensitivity .
  • Applications : Used in specialty chemical synthesis where rapid acylation is required.

1-Phenylethyl Carbonochloridate

  • Molecular Formula : C₉H₉ClO₂ (inferred)
  • Key Structural Feature : Phenyl substituent on the ethyl group.
  • Reactivity: The electron-withdrawing phenyl group increases the electrophilicity of the carbonyl carbon, facilitating faster reaction kinetics in cross-electrophile coupling compared to aliphatic carbonochloridates.
  • Applications : Employed in cross-coupling reactions for constructing C-C bonds in complex organic molecules.

Methyl 2-Chloro-2-Cyclopropylideneacetate (CAS: 82979-45-1)

  • Molecular Formula : C₆H₇ClO₂
  • Key Structural Feature : Cyclopropylidene (strained alkene) group conjugated with an ester and chloro substituent.
  • Reactivity: The cyclopropylidene group introduces conjugation, altering reactivity pathways. Unlike carbonochloridates, this compound participates in cycloaddition and ring-opening reactions due to its unsaturated structure .
  • Applications: Potential use in synthesizing strained heterocycles or as a diene in Diels-Alder reactions.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Reactivity Feature Stability Considerations
2-Cyclopropylethyl carbonochloridate C₆H₉ClO₂ (inferred) 148.59 (inferred) Not reported Ethyl spacer reduces ring strain vs. direct fusion Moderate stability; hydrolyzes in moisture
Cyclopropane carbonyl chloride C₄H₅ClO 104.54 1219794-96-3 High reactivity due to direct cyclopropane-carbonyl bond Low stability; highly moisture-sensitive
1-Phenylethyl carbonochloridate C₉H₉ClO₂ (inferred) 184.62 (inferred) Not reported Enhanced electrophilicity from phenyl group Moderate stability; sensitive to light
Methyl 2-chloro-2-cyclopropylideneacetate C₆H₇ClO₂ 146.58 82979-45-1 Conjugated system enables diverse reactivity Stable under inert conditions

Key Research Findings

  • Electronic Effects: Substituents on the alkyl/aryl group significantly influence reactivity. For example, 1-phenylethyl carbonochloridate’s phenyl group lowers reduction potentials, enabling efficient cross-electrophile coupling with aryl iodides .
  • Steric Effects: The ethyl group in 2-cyclopropylethyl carbonochloridate may shield the carbonyl carbon, slowing hydrolysis compared to cyclopropane carbonyl chloride .

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